Chromium(3+) trichloride hexahydrate

Übersicht

Beschreibung

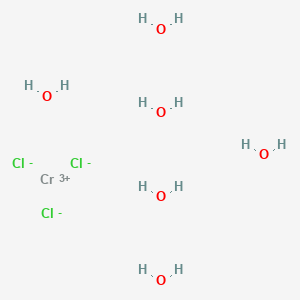

Chromium(3+) trichloride hexahydrate, also known as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), is a hydrated inorganic compound with the CAS number 10060-12-5 and molecular weight 266.45 g/mol . It appears as dark green crystals or powder, is highly soluble in water, and exhibits hygroscopic properties .

Q & A

Q. Basic – What safety protocols are essential for handling chromium(III) chloride hexahydrate in laboratory settings?

Answer:

Chromium(III) chloride hexahydrate requires stringent safety measures due to its potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, goggles, and impervious lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing or handling powdered material to avoid inhalation of dust .

- Spill Management: Neutralize accidental releases with appropriate agents (e.g., sodium bicarbonate) and dispose of contaminated materials as hazardous waste .

- Environmental Precautions: Prevent discharge into water systems due to unknown ecotoxicity .

Q. Basic – How can researchers synthesize chromium(III) chloride hexahydrate and verify its purity?

Answer:

A common synthesis method involves reacting chromium sulfate with hydrochloric acid to form the hydrated chloride . Purity verification methods include:

- Elemental Analysis: Confirm Cr:Cl:H₂O stoichiometry (1:3:6) via inductively coupled plasma mass spectrometry (ICP-MS) or gravimetric analysis .

- X-ray Diffraction (XRD): Compare crystallographic data with reference structures (e.g., monoclinic system, space group P2₁/c) .

- UV-Vis Spectroscopy: Detect characteristic d-d transitions in aqueous solutions (e.g., absorption bands at ~580 nm for [Cr(H₂O)₆]³⁺) .

Q. Basic – What explains the color changes observed in aqueous solutions of chromium(III) chloride hexahydrate?

Answer:

The green-to-violet transition in water arises from ligand exchange kinetics. Initially, the green solution contains [CrCl₂(H₂O)₄]⁺ complexes. Over days, chloride ligands slowly dissociate, forming the violet [Cr(H₂O)₆]³⁺ ion. This process is pH-dependent and can be accelerated by heating or adding ligands like nitrite (forming purple [Cr(NO₂)₆]³⁻) . Kinetic studies using UV-Vis or stopped-flow techniques can quantify ligand substitution rates .

Q. Advanced – How can researchers resolve contradictions in reported solubility data for chromium(III) chloride hexahydrate in polar aprotic solvents?

Answer:

Discrepancies in solubility (e.g., partial dissolution in DMSO followed by precipitation ) may stem from solvent purity, temperature, or kinetic barriers. Methodological approaches include:

- Controlled Solvent Drying: Use molecular sieves to remove trace water, which can hydrolyze Cr³⁺.

- Variable-Temperature NMR: Monitor ligand exchange dynamics in DMSO-d₆ to identify intermediate species .

- Crystallography: Isolate and characterize solvent adducts (e.g., [Cr(DMSO)₃Cl₃]) to clarify stability .

Q. Advanced – What experimental strategies address challenges in dehydrating chromium(III) chloride hexahydrate?

Answer:

Direct thermal dehydration often leads to partial hydrolysis or oxychloride formation . Alternative approaches include:

- Vacuum Desiccation: Use P₂O₅ or molecular sieves under reduced pressure to remove water without thermal decomposition .

- Stepwise Thermal Analysis: Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify stable intermediate hydrates (e.g., trihydrate) .

- Anhydrous Synthesis: React metallic chromium with HCl gas in non-aqueous media to bypass hydration .

Q. Advanced – How can the environmental persistence and degradation pathways of chromium(III) chloride hexahydrate be assessed?

Answer:

Despite limited ecotoxicity data , researchers can:

- Soil Mobility Studies: Use column chromatography to simulate Cr³⁺ adsorption in different soil types (e.g., clay vs. sand) .

- Photodegradation Experiments: Expose aqueous solutions to UV light and monitor Cr(VI) formation via ICP-MS or colorimetric assays .

- Microbial Degradation: Incubate with soil microbiota and analyze speciation changes using X-ray absorption near-edge structure (XANES) .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

Terbium(III) Trichloride Hexahydrate (TbCl₃·6H₂O)

- CAS : 13798-24-8 | Molecular Weight : 373.38 g/mol .

- Properties : Colorless crystals, very water-soluble.

- Applications :

- Safety : Less stringent regulatory controls compared to chromium compounds, but requires standard PPE for rare-earth metal handling .

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

- CAS : 10025-77-1 | Molecular Weight : 270.32 g/mol .

- Properties : Yellow-brown deliquescent solid, highly water-soluble.

- Applications :

- Toxicity : Higher acute toxicity (rat LDLo: 900 mg/kg) compared to chromium(III) chloride .

Scandium(III) Chloride Hexahydrate (ScCl₃·6H₂O)

- CAS : 20662-14-0 | Molecular Weight : 261.31 g/mol .

- Applications :

- Regulatory: No specific environmental hazards listed, but requires handling precautions for rare-earth compounds .

Samarium(III) Chloride Hexahydrate (SmCl₃·6H₂O)

Research Findings and Key Differences

- Solubility : All listed trichloride hexahydrates are highly water-soluble, but chromium(III) and iron(III) variants are more hygroscopic .

- Toxicity : Chromium(III) compounds are regulated due to persistence in ecosystems, whereas iron(III) chloride poses higher acute mammalian toxicity .

- Industrial Use : Chromium and terbium derivatives are critical in advanced manufacturing (e.g., catalysis, electronics), while scandium and samarium compounds are niche research materials .

Vorbereitungsmethoden

Chromic Trioxide Reduction with Hydrochloric Acid and Alcohol

The reduction of chromic trioxide (CrO₃) using hydrochloric acid (HCl) and ethanol represents a widely patented method for synthesizing CrCl₃·6H₂O . This approach minimizes hexavalent chromium (Cr⁶⁺) residues, addressing environmental and safety concerns associated with traditional chromic salts.

Reaction Mechanism and Stoichiometry

The process involves sequential reduction and crystallization steps:

-

Initial Reduction : CrO₃ is dissolved in water (60–80% of CrO₃ mass) and partially reduced using ethanol (10–20% of stoichiometric requirement):

Ethanol acts as a reducing agent, converting Cr⁶⁺ to Cr³⁺ while generating CO₂ .

-

Secondary Reduction : Residual ethanol (90% of stoichiometric amount) and excess HCl (1.1–1.3× theoretical) are added to ensure complete reduction. The mixture reacts for 1 hour at 80–100°C, yielding a concentrated CrCl₃ solution .

Industrial-Scale Optimization

A patented protocol specifies:

-

Reactant Ratios : 100 kg of 60% CrO₃ solution, 1.5 kg ethanol (95%), and 190 kg HCl (35%) .

-

Crystallization : Evaporation to 45° Bé followed by 8-hour cooling at 25°C produces >98% pure CrCl₃·6H₂O .

-

Yield : 85–90% with mother liquor recycling, reducing waste by 40% .

Table 1: Chromic Trioxide Method Parameters

| Parameter | Value |

|---|---|

| CrO₃ Concentration | 60–80% (w/w) |

| HCl Excess | 10–30% |

| Reaction Temperature | 80–100°C |

| Crystallization Time | 8 hours |

| Purity | ≥98% |

Sodium Dichromate Acidification with Sulfuric Acid and Molasses

This method employs sodium dichromate (Na₂Cr₂O₇) as the chromium source, leveraging sulfuric acid (H₂SO₄) and molasses for reduction .

Procedural Steps

-

Acidification : Na₂Cr₂O₇ is dissolved in water and acidified with H₂SO₄ to pH 2–3.

-

Reduction : Molasses (C₆H₁₂O₆) is added, reducing Cr⁶⁺ to Cr³⁺:

-

Precipitation : Chromium sulfate reacts with sodium carbonate (Na₂CO₃) to form chromium carbonate, which is then treated with HCl:

Yield and Limitations

Chromium Carbonate Hydrolysis

A less common but high-purity method involves synthesizing CrCl₃·6H₂O from chromium carbonate (Cr₂(CO₃)₃) .

Synthesis Pathway

-

Carbonate Formation : Cr₂(SO₄)₃ reacts with Na₂CO₃:

-

Acid Treatment : Cr₂(CO₃)₃ is dissolved in HCl:

Advantages

Sodium Chromate Reduction with Hydrochloric Acid

A cost-effective alternative utilizes sodium chromate (Na₂CrO₄) as the precursor .

Reaction Protocol

-

Reduction : Na₂CrO₄ is mixed with a reducing agent (e.g., glucose) and HCl at 115–125°C:

-

Neutralization : pH is adjusted to 6.5–7.5 using NaOH, precipitating Cr(OH)₃.

-

Final Reaction : Cr(OH)₃ is treated with HCl to form CrCl₃, which is crystallized at 40–50° Bé .

Table 2: Sodium Chromate Method Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 115–140°C |

| HCl Stoichiometry | 3–3.5:1 (vs. Na₂CrO₄) |

| Crystallization Bé | 40–50° |

| Yield | 88–93% |

Characterization and Quality Control

Synthesized CrCl₃·6H₂O is validated using:

Eigenschaften

CAS-Nummer |

13820-88-7 |

|---|---|

Molekularformel |

Cl3CrH12O6 |

Molekulargewicht |

266.44 g/mol |

IUPAC-Name |

chromium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI-Schlüssel |

LJAOOBNHPFKCDR-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3] |

Kanonische SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.